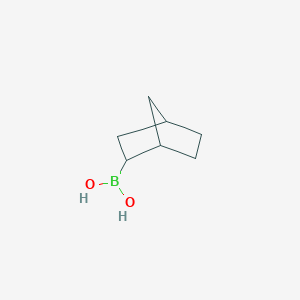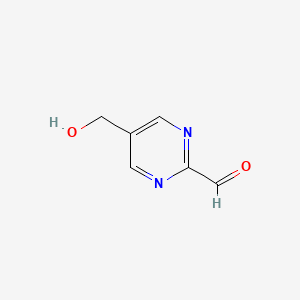
2-Norbornylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-ylboronic acid is a boronic acid derivative with the molecular formula C7H13BO2. This compound is characterized by its bicyclic structure, which includes a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of norbornene, followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Norbornene is reacted with diborane (B2H6) to form the corresponding borane intermediate.
Oxidation: The borane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield bicyclo[2.2.1]heptan-2-ylboronic acid.
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-ylboronic acid typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: A similar compound with an additional double bond in the bicyclic structure.
Norbornane derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-ylboronic acid is unique due to its specific boronic acid functional group and bicyclic structure, which confer distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes with molecular targets makes it valuable in diverse scientific applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQUBSKQSETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CCC1C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391344 |
Source


|
| Record name | 2-norbornylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851137-34-3 |
Source


|
| Record name | 2-norbornylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)
![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)

![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)



